molecular formula C16H22N2O3 B14889762 tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate

tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate

Cat. No.: B14889762
M. Wt: 290.36 g/mol
InChI Key: OLOYYDROZLZZQP-TZMCWYRMSA-N
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Description

tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate is a compound that features a tert-butyl group, a benzyloxy group, and a cyanopropyl group

Preparation Methods

The synthesis of tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate can be achieved through several synthetic routes. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, which is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the tert-butyl group.

    Substitution: The benzyloxy group can participate in substitution reactions, often facilitated by palladium-catalyzed processes.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and palladium catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group can influence the compound’s reactivity and stability, while the benzyloxy and cyanopropyl groups can participate in specific binding interactions with enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl ((1R,2R)-2-(benzyloxy)-1-cyanopropyl)carbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl esters. These compounds share the tert-butyl group but differ in their other functional groups and overall structure. The unique combination of the benzyloxy and cyanopropyl groups in this compound sets it apart from these similar compounds, providing distinct reactivity and applications .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-1-cyano-2-phenylmethoxypropyl]carbamate

InChI

InChI=1S/C16H22N2O3/c1-12(20-11-13-8-6-5-7-9-13)14(10-17)18-15(19)21-16(2,3)4/h5-9,12,14H,11H2,1-4H3,(H,18,19)/t12-,14-/m1/s1

InChI Key

OLOYYDROZLZZQP-TZMCWYRMSA-N

Isomeric SMILES

C[C@H]([C@@H](C#N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Canonical SMILES

CC(C(C#N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1

Origin of Product

United States

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